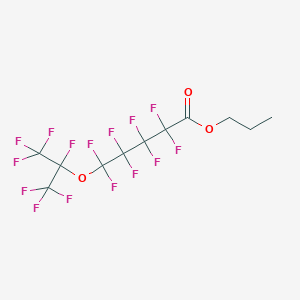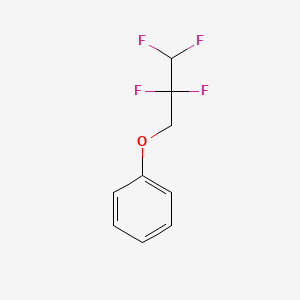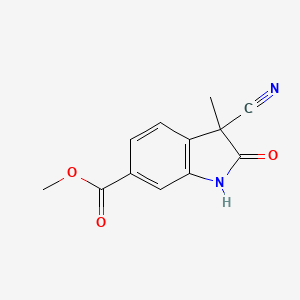![molecular formula C25H50O4Zr B12089783 Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound consists of a zirconium center coordinated with multiple ligands, including 2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato and neodecanoato groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- typically involves the reaction of zirconium tetrachloride with the appropriate alcohol and carboxylic acid ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes .
科学的研究の応用
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
作用機序
The mechanism of action of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the ligands involved .
類似化合物との比較
Similar Compounds
- Zirconium tetrachloride
- Zirconium acetylacetonate
- Zirconium n-butoxide
Comparison
Compared to these similar compounds, Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- offers unique properties due to its specific ligand environment. This results in enhanced stability, reactivity, and versatility in various applications .
特性
分子式 |
C25H50O4Zr |
|---|---|
分子量 |
505.9 g/mol |
IUPAC名 |
2,2-dimethylbutane;prop-2-en-1-ol;tridecanoate;zirconium(2+) |
InChI |
InChI=1S/C13H26O2.C6H13.2C3H6O.Zr/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;1-5-6(2,3)4;2*1-2-3-4;/h2-12H2,1H3,(H,14,15);1,5H2,2-4H3;2*2,4H,1,3H2;/q;-1;;;+2/p-1 |
InChIキー |
DOPLJRKZMGTZMU-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC(=O)[O-].CC(C)(C)C[CH2-].C=CCO.C=CCO.[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12089707.png)


![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12089724.png)
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)



![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)


